1-Succinimidyl-4-cyano-4-[N-methyl-N-(4-pyridyl)carbamothioylthio]pentanoate
Description
1-Succinimidyl-4-cyano-4-[N-methyl-N-(4-pyridyl)carbamothioylthio]pentanoate (CAS 1431291-45-0) is a specialized reagent in polymer science, characterized by its dual functional groups: a succinimidyl ester and a carbamothioylthio-cyano moiety. Its molecular formula is C₁₇H₁₈N₄O₄S₂, with a molecular weight of 406.48 g/mol and a typical purity of 98% . The succinimidyl ester group enables efficient conjugation with primary amines, making it valuable for crosslinking polymers or modifying biomolecules. Analytical methods such as NMR, HPLC, and LC-MS are employed for quality control .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-cyano-4-[methyl(pyridin-4-yl)carbamothioyl]sulfanylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c1-17(11-18,27-16(26)20(2)12-6-9-19-10-7-12)8-5-15(24)25-21-13(22)3-4-14(21)23/h6-7,9-10H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFYYWVROUGVQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)ON1C(=O)CCC1=O)(C#N)SC(=S)N(C)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101111560 | |
| Record name | Pentanoic acid, 4-cyano-4-[[(methyl-4-pyridinylamino)thioxomethyl]thio]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101111560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431291-45-0 | |
| Record name | Pentanoic acid, 4-cyano-4-[[(methyl-4-pyridinylamino)thioxomethyl]thio]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431291-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoic acid, 4-cyano-4-[[(methyl-4-pyridinylamino)thioxomethyl]thio]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101111560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Succinimidyl-4-cyano-4-[N-methyl-N-(4-pyridyl)carbamothioylthio]pentanoate involves several steps. One common synthetic route includes the reaction of N-(4-pyridyl)carbamothioyl chloride with 4-cyano-4-(methylthio)pentanoic acid, followed by the formation of the succinimidyl ester . The reaction conditions typically involve the use of dry solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and purification systems to produce the compound in bulk quantities.
Chemical Reactions Analysis
1-Succinimidyl-4-cyano-4-[N-methyl-N-(4-pyridyl)carbamothioylthio]pentanoate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and thiols to form substituted derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid and succinimide.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Succinimidyl-4-cyano-4-[N-methyl-N-(4-pyridyl)carbamothioylthio]pentanoate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the development of protein-protein conjugates, which are essential in studying protein interactions and functions.
Medicine: It has potential therapeutic applications in drug delivery systems and the development of targeted therapies.
Industry: The compound is used in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-Succinimidyl-4-cyano-4-[N-methyl-N-(4-pyridyl)carbamothioylthio]pentanoate involves its ability to form covalent bonds with nucleophilic groups on proteins or other molecules. This property makes it useful in creating stable conjugates for various applications. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with.
Comparison with Similar Compounds
Key Compounds for Comparison:
N-Succinimidyl 4-Cyano-4-(phenylcarbonothioylthio)pentanoate (CAS 864066-74-0, C₁₇H₁₆N₂O₄S₂, MW 376.45 g/mol) .
N-Succinimidyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropionate (CAS 925232-64-0) .
4-(Ethoxycarbonothioylthio)-5-(N-(3,5,6-trifluoro-4-(1H-pyrrol-1-yl)pyridin-2-yl)acetamido)pentanoate (Synthesized via radical xanthate chemistry, 53% yield) .
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (C₂₄H₂₃N₅O₅S, MW 493.53 g/mol) .
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Stability and Functional Performance
- Succinimidyl Esters : All succinimidyl esters are moisture-sensitive, but substituents modulate stability. The pyridyl group in the target compound may accelerate hydrolysis compared to phenyl due to electron-withdrawing effects .
- Thiocarbonothioylthio Groups: The carbamothioylthio moiety in the target compound offers reversible bond formation, useful in controlled polymerizations, whereas dodecylthiocarbonothioylthio enhances thermal stability .
Biological Activity
1-Succinimidyl-4-cyano-4-[N-methyl-N-(4-pyridyl)carbamothioylthio]pentanoate (referred to as SCPP) is a chemical compound with the molecular formula and a molecular weight of approximately 406.48 g/mol. This compound is primarily utilized in biological research for its ability to form stable protein conjugates, which are essential for studying protein interactions and functions.
- Molecular Formula: C17H18N4O4S2
- Molecular Weight: 406.48 g/mol
- CAS Number: 1431291-45-0
Synthesis
The synthesis of SCPP typically involves several key steps, including the reaction of N-(4-pyridyl)carbamothioyl chloride with 4-cyano-4-(methylthio)pentanoic acid, followed by the formation of the succinimidyl ester. This multi-step synthesis allows for the incorporation of specific functional groups that enhance the compound's reactivity with various nucleophiles.
SCPP exhibits biological activity primarily through its ability to form covalent bonds with nucleophilic groups on proteins or other biomolecules. This characteristic is crucial for creating stable conjugates that can be used in various applications, including drug delivery systems and targeted therapies.
Key Mechanisms:
- Covalent Bond Formation: Reacts with amines and thiols, facilitating the development of protein-protein conjugates.
- Substitution Reactions: Can undergo substitution with nucleophiles to yield new derivatives.
- Hydrolysis: In aqueous conditions, it can hydrolyze to produce carboxylic acids and succinimide.
Applications in Research
-
Protein Conjugation:
- SCPP is widely used in the development of protein-protein conjugates, which are vital for understanding protein interactions and functions in biological systems.
-
Drug Delivery Systems:
- The compound has potential therapeutic applications in targeted drug delivery, enhancing the efficacy of treatments by directing drugs to specific cells or tissues.
-
Development of Advanced Materials:
- SCPP is also involved in the synthesis of advanced materials and coatings, showcasing its versatility beyond biological applications.
Case Study 1: Protein Interaction Studies
A study utilized SCPP to create conjugates that allowed researchers to investigate the interactions between specific proteins involved in cellular signaling pathways. The conjugation improved the stability and detection of these proteins in various assays.
Case Study 2: Targeted Drug Delivery
In another application, SCPP was employed to develop a targeted delivery system for chemotherapeutic agents. The system demonstrated enhanced uptake by cancer cells compared to non-targeted delivery methods, indicating its potential for improving treatment outcomes.
Comparative Analysis
The biological activity of SCPP can be compared with similar compounds that also engage in protein conjugation:
| Compound Name | Molecular Weight | Application |
|---|---|---|
| 2,5-Dioxopyrrolidin-1-yl 4-cyano-4-[methyl(pyridin-4-yl)carbamothioylthio]pentanoate | 376.45 g/mol | Protein conjugation |
| N-Succinimidyl 4-Cyano-4-(phenylcarbonothioylthio)pentanoate | 406.48 g/mol | Drug delivery systems |
These compounds share structural similarities but may differ in their reactivity profiles and specific applications within biological research.
Q & A
Basic: What are the key considerations for synthesizing 1-Succinimidyl-4-cyano-4-[N-methyl-N-(4-pyridyl)carbamothioylthio]pentanoate with high purity?
Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.
- Stoichiometric Control : Maintain precise molar ratios of reagents, particularly for the carbamothioylthio and succinimidyl ester groups, to avoid side reactions.
- Temperature Optimization : Conduct reactions at 0–5°C during coupling steps to minimize hydrolysis of the succinimidyl ester.
- Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization. Evidence from analogous compounds shows yields up to 83% with similar protocols .
Basic: Which analytical methods are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry of the 4-pyridyl group and absence of unreacted intermediates.
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the carbamothioylthio moiety.
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.
- Elemental Analysis : Verify C, H, N, S content (e.g., deviations <0.3% from theoretical values) .
Advanced: How does the 4-pyridyl group influence the compound’s interaction with enzymatic targets?
Answer:
- Computational Insights : DFT studies indicate the 4-pyridyl group exhibits a 22 kJ/mol higher interaction energy compared to 3-pyridyl analogues due to optimized hydrogen bonding with residues like Arg-196 and Asp-219 in enzyme active sites .
- Experimental Validation : Pair with mutagenesis (e.g., Arg196Ala) to confirm the role of specific residues. Compare inhibition constants (Ki) for 4-pyridyl vs. 3-pyridyl derivatives using isothermal titration calorimetry (ITC) .
Advanced: How can researchers resolve discrepancies between computational predictions and experimental activity data for pyridyl derivatives?
Answer:
- Case Study : For 4-pyridyl vs. 3-pyridyl pairs with similar DFT stabilization energies (<1 kJ/mol difference) but divergent experimental activities, perform:
- Conformational Sampling : Use molecular dynamics (MD) simulations to explore alternative binding poses.
- QM/MM Hybrid Models : Integrate quantum mechanics for the ligand and molecular mechanics for the protein to capture entropy effects.
- Kinetic Assays : Measure association/dissociation rates (kon/koff) via surface plasmon resonance (SPR) to identify kinetic bottlenecks .
Advanced: What role does this compound play in reversible addition-fragmentation chain-transfer (RAFT) polymerization?
Answer:
- Mechanistic Role : The carbamothioylthio group acts as a chain-transfer agent (CTA), controlling polymer molecular weight (Đ <1.2) and enabling block copolymer synthesis.
- Protocol : Initiate polymerization with AIBN (1:3 CTA/initiator ratio) in toluene at 70°C. Monitor conversion via <sup>1</sup>H NMR (disappearance of vinyl peaks).
- Applications : Synthesize stimuli-responsive polymers for drug delivery systems, leveraging the succinimidyl ester for post-polymerization bioconjugation .
Advanced: How can researchers analyze contradictory data in structure-activity relationship (SAR) studies?
Answer:
- Triangulation Approach : Combine:
- Dose-Response Assays : IC50 values across multiple cell lines (e.g., HEK293 vs. HeLa).
- Structural Proteomics : Hydrogen-deuterium exchange (HDX-MS) to map ligand-induced conformational changes.
- Cross-Validation : Compare results with analogous compounds (e.g., pyrimidin-2-yl derivatives) to identify outliers .
Basic: What strategies enhance the stability of the succinimidyl ester during storage?
Answer:
- Storage Conditions : Lyophilize and store at –20°C under argon to prevent hydrolysis.
- Buffering : Reconstitute in anhydrous DMSO (≤1% water content) for biological assays.
- Quality Control : Monitor ester integrity weekly via LC-MS; discard if >5% hydrolyzed .
Advanced: How does the compound’s electronic structure affect its reactivity in bioconjugation?
Answer:
- DFT Analysis : The electron-withdrawing cyano group increases electrophilicity of the succinimidyl ester, accelerating amine coupling (e.g., with lysine residues).
- Experimental Optimization : Adjust pH to 8.5–9.0 (borate buffer) to deprotonate target amines. Use a 10:1 molar excess of the compound to protein for >90% conjugation efficiency .
Advanced: What methods quantify the compound’s efficiency in crosslinking biomolecules?
Answer:
- Fluorescence Quenching : Label proteins with FITC; measure quenching upon conjugation.
- SDS-PAGE : Resolve crosslinked products (e.g., dimer/trimer bands) under non-reducing conditions.
- MALDI-TOF : Detect mass shifts corresponding to adduct formation .
Advanced: How can researchers mitigate off-target effects in cellular studies?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
